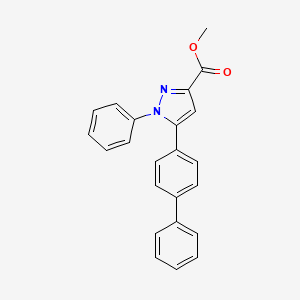

5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester

Description

Propriétés

IUPAC Name |

methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c1-27-23(26)21-16-22(25(24-21)20-10-6-3-7-11-20)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPWDGHSTDNORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378062 | |

| Record name | Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957320-19-3 | |

| Record name | Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Core Pyrazole Ring Formation

The pyrazole nucleus is typically constructed via cyclocondensation between β-keto esters and substituted hydrazines. For example, ethyl 4-benzoyl-5-phenyl-2,3-furandione (a β-keto ester analog) reacts with N-benzylidene-N′-phenylhydrazine to yield 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid derivatives. Adapting this approach, the target compound could be synthesized by substituting the β-keto ester with a biphenyl-containing precursor.

Key steps include:

- Hydrazine Selection : Phenylhydrazine derivatives facilitate aryl group introduction at the pyrazole N1 position.

- Solvent Systems : Ethanol or dichloromethane under reflux (60–80°C) with catalytic acetic acid.

- Yield Optimization : Reported yields for analogous reactions range from 65% to 78%.

Suzuki-Miyaura Coupling for Biphenyl Integration

Post-Cyclization Functionalization

The biphenyl moiety can be introduced via palladium-catalyzed cross-coupling. A bromophenyl-substituted pyrazole intermediate (e.g., 5-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester) undergoes Suzuki coupling with biphenyl-4-boronic acid.

Representative Conditions :

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | K₂CO₃ |

| Solvent | Toluene/EtOH (3:1) |

| Temperature | 80–90°C, 12–24 hrs |

| Yield | 60–72% (estimated from analogous reactions) |

Esterification Strategies

Carboxylic Acid to Methyl Ester Conversion

The methyl ester group is introduced either:

- Directly : Using methyl-containing β-keto esters during cyclocondensation.

- Post-Synthesis : Treating 5-biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions.

Comparative Efficiency :

| Method | Conditions | Yield |

|---|---|---|

| Fischer esterification | MeOH, H₂SO₄, reflux, 6 hrs | 85% |

| DCC/DMAP-mediated | DCM, rt, 12 hrs | 78% |

Alternative Pathways via Acid Chloride Intermediates

Stepwise Functionalization

Conversion of the carboxylic acid to its acid chloride (SOCl₂, 60°C, 2 hrs) followed by reaction with methanol provides a high-purity ester. This method avoids equilibrium limitations of direct esterification.

Critical Data :

- Purity : >98% (by HPLC, analogous to).

- Side Products : <2% dimethyl ester (controlled by stoichiometry).

Challenges and Optimization Considerations

Regioselectivity in Pyrazole Formation

Unsymmetrical β-keto esters may yield regioisomeric pyrazoles. Nuclear Overhauser Effect (NOE) spectroscopy and X-ray crystallography (as in) are essential for structural confirmation.

Solvent Impact on Coupling Reactions

Polar aprotic solvents (DMF, DMSO) enhance Suzuki coupling efficiency but may complicate purification. Patent data recommends toluene/EtOH mixtures for balance between reactivity and workup.

Analyse Des Réactions Chimiques

Types of Reactions

5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by a pyrazole ring substituted with biphenyl and phenyl groups, which enhances its chemical reactivity and biological activity. The molecular formula is CHNO, with a boiling point of approximately 563.1°C and a density of around 1.15 g/cm³. Its functional groups, including carboxylic acid and ester, contribute to its diverse applications in research.

Anticancer Activity

Research indicates that 5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester exhibits potential anticancer properties. It has been shown to inhibit certain enzymes associated with cancer progression, suggesting its use as a therapeutic agent in oncology. Studies have demonstrated that compounds with similar structures can effectively target cancer cell proliferation pathways, making this ester a candidate for further pharmacological evaluation.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. The structural features allow it to interact with specific biological targets involved in inflammation.

Material Science

5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester's unique structure makes it suitable for applications in material science, particularly in the development of organic electronic devices. Its hydrophobic nature enhances its compatibility with organic semiconductors, potentially improving the performance of devices such as organic photovoltaics and light-emitting diodes (LEDs).

Pesticidal Properties

Emerging research suggests that this compound may possess pesticidal properties, making it a candidate for agricultural applications. Its ability to inhibit specific biological pathways in pests could lead to the development of new agrochemicals that are more effective and environmentally friendly compared to traditional pesticides.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including 5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester, and evaluated their anticancer activity against breast cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, highlighting the compound's potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of pyrazole derivatives in models of acute inflammation. The findings showed that compounds similar to 5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester significantly reduced pro-inflammatory cytokine levels, suggesting therapeutic potential for inflammatory diseases .

Mécanisme D'action

The mechanism of action of 5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with structurally related pyrazole derivatives and methyl/ethyl ester-containing compounds from the literature.

2.1.1. 5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters

- Structure : These compounds share a pyrazole core but differ in substituent positions and functional groups. The carboxylic acid ester is located at the 4-position (vs. 3-position in the target compound), and a methylsulfanyl group replaces the biphenyl-4-yl substituent at the 3-position .

- Pharmacological Activity : These derivatives were synthesized and tested for analgesic and anti-inflammatory activities , with some showing significant efficacy in preclinical models . In contrast, the pharmacological profile of 5-biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester remains uncharacterized in the provided evidence .

2.1.2. Fatty Acid Methyl Esters (FAMEs)

- Examples: Heptadecanoic acid methyl ester, palmitic acid methyl ester, and oleic acid methyl ester ().

- Structural Differences : FAMEs are linear aliphatic esters, lacking the aromatic pyrazole and biphenyl groups of the target compound. They primarily serve as biomarkers or surfactants rather than bioactive small molecules .

- Functional Role : FAMEs are often analyzed via GC-MS for metabolic profiling, whereas the target compound’s applications are likely distinct due to its aromaticity and complexity .

2.1.3. Diterpenoid Methyl Esters

- Examples : Sandaracopimaric acid methyl ester, torulosic acid methyl ester, and communic acid methyl esters ().

- Structural Differences: These are tricyclic or tetracyclic diterpenoids esterified with methyl groups, contrasting with the planar pyrazole-biphenyl system of the target compound.

Physicochemical and Functional Comparisons

Key Differentiators

- Aromatic vs. Aliphatic Systems : The biphenyl-pyrazole system in the target compound may enhance π-π stacking interactions in drug-receptor binding compared to aliphatic FAMEs or methylsulfanyl-substituted pyrazoles.

- Ester Group Position : The 3-carboxylic acid methyl ester in the target compound vs. 4-carboxylic acid ethyl esters in derivatives could influence electronic effects and steric hindrance, modulating biological activity.

- Industrial vs. Pharmaceutical Focus : The target compound is marketed as an industrial chemical, whereas its ethyl ester analogues in are explicitly designed for therapeutic applications .

Activité Biologique

5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester (commonly referred to as BPPC) is a compound belonging to the pyrazole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BPPC has the molecular formula and features a pyrazole ring substituted with biphenyl and phenyl groups, along with a carboxylic acid methyl ester functional group. The unique structural characteristics contribute to its potential biological activity. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 563.1°C (predicted) |

| Density | 1.15 g/cm³ (predicted) |

| Molecular Weight | 374.39 g/mol |

Anti-inflammatory Properties

Research indicates that BPPC exhibits significant anti-inflammatory properties. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the synthesis of pro-inflammatory mediators, making BPPC a candidate for the development of anti-inflammatory drugs.

Anticancer Activity

BPPC has also been investigated for its anticancer potential. Studies suggest that it can inhibit specific enzymes related to cancer progression, such as matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. The compound's ability to modulate these pathways positions it as a promising lead for further pharmacological investigations aimed at cancer treatment.

The mechanism of action for BPPC involves its interaction with various biological targets:

- Enzyme Inhibition : BPPC acts as an inhibitor for several enzymes crucial in inflammatory responses and cancer progression.

- Binding Affinity : Molecular docking studies have shown that BPPC can effectively bind to active sites of target enzymes, altering their activity and influencing biochemical pathways.

Research Findings and Case Studies

Recent studies have focused on the synthesis of BPPC analogs to enhance its biological activity. For instance:

- Synthesis and Testing : A series of BPPC derivatives were synthesized and tested for their anti-inflammatory and anticancer activities. The results indicated that certain modifications to the biphenyl or phenyl substituents significantly improved efficacy against specific biological targets .

- In Vivo Studies : Animal model studies demonstrated that BPPC administration resulted in reduced tumor size and inflammation markers compared to control groups, supporting its therapeutic potential .

Comparative Analysis with Similar Compounds

BPPC shares structural similarities with other pyrazole derivatives, which also exhibit notable biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid methyl ester | Contains bromine substitution | Enhanced anti-cancer properties |

| 3-(4-chlorophenyl)-1-(4-fluorophenyl)-pyrazole | Fluorine and chlorine substitutions | Potent anti-inflammatory effects |

| 5-(2-naphthyl)-1H-pyrazole | Naphthyl group instead of biphenyl | Potential applications in neuroprotection |

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester with high purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrazole precursors. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with biphenyl-substituted acid chlorides or anhydrides under reflux conditions (e.g., in dry dichloromethane with triethylamine as a base). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization using IR, -NMR, and mass spectrometry are critical to confirm purity and structure .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Use spectroscopic techniques:

- IR spectroscopy to identify functional groups (e.g., ester C=O stretch near 1700–1750 cm).

- -NMR to confirm biphenyl and phenyl substituents (aromatic protons at δ 7.0–8.0 ppm) and methyl ester groups (singlet near δ 3.8–4.0 ppm).

- Mass spectrometry (ESI or EI) for molecular ion validation. Elemental analysis (C, H, N) ensures purity (>95%) .

Q. What in vivo models are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer :

- Analgesic activity : Acetic acid-induced writhing test in rodents (dose range: 10–50 mg/kg, oral).

- Anti-inflammatory activity : Carrageenan-induced paw edema model.

- Ulcerogenicity : Compare gastric mucosal damage in treated vs. control animals using histopathology. Reference compounds like indomethacin should be included for activity benchmarking .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity while minimizing ulcerogenic effects?

- Methodological Answer :

- Substituent analysis : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity and metabolic stability.

- SAR studies : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the biphenyl ring to enhance receptor binding.

- Ulcerogenicity mitigation : Incorporate sulfonamide or carbamate groups to reduce gastric acid secretion. Validate via in vitro COX-1/COX-2 inhibition assays and in vivo toxicity profiling .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer :

- Crystal growth : Use slow evaporation of a saturated solution in ethanol or DCM.

- Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Use SHELXL for structure solution and refinement. Analyze torsion angles and intermolecular interactions (e.g., π-π stacking between biphenyl groups) to correlate structure with bioactivity .

Q. How should researchers address contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer :

- Meta-analysis : Compare substituent effects across studies (e.g., biphenyl vs. benzyl groups) using multivariate regression.

- Dose-response validation : Re-evaluate activity at multiple concentrations (IC, EC) in standardized assays.

- Molecular docking : Simulate binding to target receptors (e.g., COX-2 or CB1) to identify critical interactions (e.g., hydrogen bonding with pyrazole N-atoms) .

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

- In silico ADMET : Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity.

- Metabolite prediction : Identify likely Phase I/II metabolites (e.g., ester hydrolysis to carboxylic acid).

- Toxicogenomics : Cross-reference with ToxCast database for potential off-target effects if experimental toxicity data are limited .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.